molecular formula C18H17F3O B1327700 3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone CAS No. 898794-34-8

3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone

Cat. No. B1327700
M. Wt: 306.3 g/mol
InChI Key: XJKXTXRTNUAYPZ-UHFFFAOYSA-N
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Description

The compound is a derivative of propiophenone, which is an aromatic ketone. The presence of the trifluoromethyl group (-CF3) and the dimethylphenyl group (C6H4(CH3)2) suggests that this compound may have unique properties compared to the base propiophenone structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a ketone functional group, a trifluoromethyl group, and a dimethylphenyl group. These groups could potentially influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .

Scientific Research Applications

Polymer Synthesis and Properties

3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone has been utilized in the synthesis of novel polymers. One study reports the synthesis of bisphenols with methyl groups ortho-substituted to the phenol groups, including bulky trifluoromethyl-substituted phenyl groups. These polymers exhibit good solubility, thermal stability, low dielectric constants, and high light transmittance, making them suitable for various industrial applications (Shang et al., 2012).

Electroactive Polymer Research

Another area of research involving 3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone is in the development of electroactive polymers. A study demonstrated the electro-oxidative polymerization of 3,5-dimethylthiophenol, leading to the formation of poly(2,6-dimethylphenylene sulphide), which shows potential for applications due to its semi-conductivity and electrochemical response (Yamamoto et al., 1992).

Anion Exchange Membrane Development

Research on anion exchange membranes has also incorporated derivatives of 3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone. A study focused on synthesizing poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups for high hydroxide conductivity, which is crucial for applications in fuel cells and other electrochemical devices (Shi et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been studied to understand their biological activity. For example, an analysis of the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone, a compound with structural similarities, helps in understanding the reactivity and potential applications of these compounds (Allen et al., 1971).

Biodegradation Studies

Studies on the biodegradation of substituted phenols, including compounds structurally related to 3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone, provide insights into the environmental impact and treatment of these compounds. Research on anaerobic biodegradability and toxicity to methanogenesis offers valuable information for environmental management (O'Connor & Young, 1989).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and potential for exposure. Without specific data on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if this compound showed promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-3-4-14(13(2)11-12)7-10-17(22)15-5-8-16(9-6-15)18(19,20)21/h3-6,8-9,11H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKXTXRTNUAYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644697
Record name 3-(2,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone

CAS RN

898794-34-8
Record name 3-(2,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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